An In-depth Technical Guide to 1-Fluoro-4-methoxynaphthalene: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Fluoro-4-methoxynaphthalene: Synthesis, Properties, and Applications in Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of 1-Fluoro-4-methoxynaphthalene (CAS No. 10471-09-7), a key building block in medicinal chemistry.
Abstract
1-Fluoro-4-methoxynaphthalene has emerged as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its unique combination of a naphthalene core, a methoxy group, and a fluorine atom imparts desirable physicochemical and pharmacological properties to parent molecules. The strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This technical guide provides a comprehensive overview of 1-Fluoro-4-methoxynaphthalene, including its chemical properties, established and potential synthetic routes, detailed spectroscopic analysis, safety and handling protocols, and its current and prospective applications in the field of drug discovery.
Introduction: The Strategic Importance of Fluorinated Naphthalene Scaffolds
The naphthalene framework is a prevalent motif in numerous biologically active compounds and approved drugs.[2] Its rigid, bicyclic aromatic structure provides a versatile platform for the spatial arrangement of pharmacophoric features. When functionalized with a methoxy group, the electron-donating nature of the oxygen can influence the electronic environment of the aromatic system.
The introduction of a fluorine atom, a bioisostere for a hydrogen atom, is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[1] The high electronegativity of fluorine can alter the acidity and basicity of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug.[1][3] The combination of these three components in 1-Fluoro-4-methoxynaphthalene creates a unique building block with significant potential for the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of 1-Fluoro-4-methoxynaphthalene is fundamental for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 10471-09-7 | [4] |
| Molecular Formula | C₁₁H₉FO | [4] |
| Molecular Weight | 176.19 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | Commercially available data |
| Purity | ≥95% | [4] |
| InChI Key | STHIPSLAOJKIPY-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
While specific, publicly available spectra for 1-Fluoro-4-methoxynaphthalene are limited, the expected spectroscopic data can be inferred from related compounds and general principles of NMR and mass spectrometry.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-donating methoxy group and the electronegative fluorine atom. The methoxy group will appear as a singlet, likely in the range of 3.8-4.0 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the aromatic region (typically 6.5-8.5 ppm).
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbons in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the substituents. For comparison, the ¹³C NMR data for 1-methoxynaphthalene has been extensively studied.[5][6][7]
Mass Spectrometry: The electron ionization mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 176. The fragmentation pattern would likely involve the loss of a methyl group (M-15) or a formyl group (M-29) from the methoxy substituent. The mass spectrum of the related compound 1-fluoronaphthalene shows a strong molecular ion peak.[8]
Synthesis of 1-Fluoro-4-methoxynaphthalene
The synthesis of 1-Fluoro-4-methoxynaphthalene can be approached through several strategic routes, primarily involving the introduction of the fluorine or the methoxy group onto a pre-existing naphthalene core.
General Synthetic Strategies
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Fluorination of 4-Methoxynaphthalene: This approach involves the direct fluorination of 4-methoxynaphthalene. Electrophilic fluorinating reagents, such as N-fluorobis(phenylsulfonyl)amine (NFSI), can be employed, though regioselectivity can be a challenge.[9]
-
Balz-Schiemann Reaction of 4-Methoxy-1-naphthylamine: A classical method for introducing fluorine onto an aromatic ring. This involves the diazotization of 4-methoxy-1-naphthylamine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[10]
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Nucleophilic Aromatic Substitution (SNAr) on a Dinitro- or Nitro-halo-naphthalene precursor: While less direct, this strategy could involve the displacement of a suitable leaving group (e.g., nitro or another halogen) by fluoride or methoxide ions. The success of this approach is highly dependent on the activation of the naphthalene ring by electron-withdrawing groups.
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Multi-step Synthesis from Substituted Naphthalenes: A more versatile approach involves the construction of the target molecule from readily available starting materials through a sequence of reactions such as bromination, nitration, reduction, and substitution.[2]
Exemplary Synthetic Protocol (Hypothetical, based on established methods)
The following protocol outlines a plausible multi-step synthesis starting from 1-naphthol, illustrating the chemical logic behind the experimental choices.
Figure 1: A potential synthetic workflow for 1-Fluoro-4-methoxynaphthalene.
Step-by-Step Methodology:
-
Nitration of 1-Naphthol: 1-Naphthol is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to favor the formation of 4-nitro-1-naphthol. The directing effect of the hydroxyl group favors substitution at the para position.
-
Methylation of 4-Nitro-1-naphthol: The phenolic hydroxyl group of 4-nitro-1-naphthol is methylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide or potassium carbonate). This Williamson ether synthesis proceeds efficiently due to the acidity of the phenolic proton.
-
Reduction of the Nitro Group: The nitro group of 1-methoxy-4-nitronaphthalene is reduced to an amino group to yield 4-methoxy-1-naphthylamine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Balz-Schiemann Reaction: The resulting 4-methoxy-1-naphthylamine is then subjected to the Balz-Schiemann reaction. The primary amine is first treated with sodium nitrite in the presence of fluoroboric acid to form the diazonium tetrafluoroborate salt. Gentle heating of the isolated diazonium salt then yields the desired 1-Fluoro-4-methoxynaphthalene.
Reactivity and Chemical Logic in Drug Design
The reactivity of 1-Fluoro-4-methoxynaphthalene is governed by the interplay of its functional groups. The electron-rich naphthalene ring, activated by the methoxy group, is susceptible to electrophilic aromatic substitution. However, the position of substitution will be directed by both the methoxy and fluoro substituents.
The fluorine atom is generally unreactive towards nucleophilic displacement under standard conditions, contributing to the metabolic stability of molecules containing this moiety. The methoxy group can potentially be a site of metabolism (O-demethylation).
In the context of drug design, 1-Fluoro-4-methoxynaphthalene can be utilized in several ways:
-
As a core scaffold: The rigid naphthalene core can serve as a template to which other pharmacophoric groups are attached.
-
As a fragment for fragment-based drug discovery (FBDD): Its modest size and defined chemical features make it an attractive starting point for FBDD campaigns.
-
For late-stage functionalization: The aromatic rings can be further functionalized to explore structure-activity relationships (SAR).
Applications in Drug Discovery and Medicinal Chemistry
-
Kinase Inhibitors: The naphthalene scaffold is a common feature in many kinase inhibitors. The fluorine and methoxy groups can be used to fine-tune binding interactions within the ATP-binding pocket.
-
GPCR Ligands: The rigid structure of the naphthalene core can be advantageous in designing ligands with high affinity and selectivity for G-protein coupled receptors.
-
Antiviral and Anticancer Agents: Naphthalene derivatives have shown promise as antiviral and anticancer agents.[2] The introduction of fluorine can enhance the potency and pharmacokinetic properties of these compounds.
Figure 2: Logical relationship between the core scaffold, its properties, and potential therapeutic applications.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Fluoro-4-methoxynaphthalene.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
1-Fluoro-4-methoxynaphthalene stands as a promising and versatile building block for the synthesis of novel, biologically active molecules. Its unique combination of a rigid naphthalene core with the modulating effects of fluoro and methoxy substituents offers medicinal chemists a valuable tool to address challenges in drug design, particularly in optimizing pharmacokinetic and pharmacodynamic properties. As synthetic methodologies continue to advance, the application of this and similar fluorinated scaffolds is expected to grow, contributing to the development of the next generation of therapeutics.
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